Fmoc-L-Val-OH-13C5,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H21NO4 |

|---|---|

分子量 |

345.34 g/mol |

IUPAC名 |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1 |

InChIキー |

UGNIYGNGCNXHTR-WXVVZUHKSA-N |

異性体SMILES |

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

Foundational & Exploratory

Fmoc-L-Val-OH-13C5,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid that serves as a critical tool in advanced biochemical and biomedical research.[1] This valine derivative is protected at its amino group by a fluorenylmethoxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS).[2] The incorporation of five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, enabling precise quantification of peptides and proteins by mass spectrometry (MS) and facilitating structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of this compound, its properties, experimental protocols for its use, and its applications in quantitative proteomics and the study of signaling pathways.

Core Properties and Specifications

This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Synonyms | Fmoc-L-valine-¹³C₅,¹⁵N; Fmoc-Val-OH-¹³C₅,¹⁵N; N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹³C₅,¹⁵N |

| Molecular Formula | C₁₅¹³C₅H₂₁¹⁵NO₄ |

| Molecular Weight | 345.34 g/mol [4] |

| Labeled CAS Number | 1217442-94-8[4] |

| Unlabeled CAS Number | 68858-20-8[4] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[5] |

| Chemical Purity | ≥98%[4] |

| Melting Point | 143-145 °C[5] |

| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic and warming) and DMF.[1] |

| Storage Conditions | Store at 2-8°C, protected from light and moisture.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1] |

Applications in Research

The primary application of this compound is in the synthesis of stable isotope-labeled peptides.[6] These labeled peptides are indispensable tools in a variety of research areas:

-

Quantitative Proteomics: Labeled peptides synthesized with this compound are used as internal standards in mass spectrometry-based quantitative proteomics.[4] By spiking a known amount of the heavy-labeled peptide into a biological sample, the absolute or relative quantity of the corresponding endogenous (light) peptide can be accurately determined.[7] This is crucial for biomarker discovery and validation.

-

Mass Spectrometry (MS): The known mass shift of +6 Da allows for clear differentiation between the labeled and unlabeled peptides in a mass spectrometer.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N isotopes can be leveraged in NMR studies to gain insights into peptide and protein structure and dynamics.

-

Metabolic Flux Analysis: Isotope-labeled amino acids can be used to trace the metabolic fate of amino acids in cellular pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing a ¹³C and ¹⁵N labeled valine residue. This protocol can be adapted for automated peptide synthesizers.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

Dissolve this compound (2-5 equivalents relative to resin loading) and an activator (e.g., HBTU or Oxyma) in DMF.

-

Add a base (e.g., DIPEA) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The coupling efficiency of this compound is expected to be comparable to its unlabeled counterpart.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Preparation of an Internal Standard for LC-MS/MS Quantification

Procedure:

-

Synthesis and Purification: Synthesize the desired valine-containing peptide using this compound following the SPPS protocol. Purify the peptide to a high degree (>95%) using RP-HPLC.

-

Quantification of the Labeled Peptide: Accurately determine the concentration of the purified labeled peptide stock solution using a reliable method such as amino acid analysis.

-

Sample Preparation:

-

Take a known volume or weight of the biological sample to be analyzed (e.g., plasma, cell lysate).

-

Spike a known amount of the purified labeled peptide internal standard into the sample.

-

Perform protein precipitation or other sample clean-up steps as required.

-

If analyzing a protein, perform enzymatic digestion (e.g., with trypsin) to generate peptides.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate the peptide of interest. The labeled and unlabeled peptides should co-elute.

-

Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the selected transitions of both the light and heavy peptides.

-

Calculate the peak area ratio of the light peptide to the heavy peptide.

-

Quantify the amount of the endogenous peptide in the original sample by comparing this ratio to a calibration curve constructed with known amounts of the light peptide and a fixed amount of the heavy peptide internal standard.

-

Visualization of Experimental Workflows and Signaling Pathways

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

Workflow for Quantitative Proteomics using a Labeled Peptide Standard

Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide internal standard.

Valine's Role in the mTOR Signaling Pathway

Valine, as a branched-chain amino acid, can play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] A stable isotope-labeled peptide containing valine could be used to quantify proteins within this pathway to study its activation or inhibition under various conditions.

Caption: Simplified diagram of valine's role in activating the mTOR signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Fmoc-Val-OH-13C5,15N Aldrich CAS No.68858-20-8 (related) [sigmaaldrich.com]

- 6. Fmoc-Val-OH (U-13C5, 15N) - 0.1 g [anaspec.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fmoc-L-Val-OH-¹³C₅,¹⁵N: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and applications of Fmoc-L-Val-OH-¹³C₅,¹⁵N, an isotopically labeled amino acid derivative essential for advanced research in proteomics, structural biology, and drug development. This guide includes detailed chemical and physical properties, experimental protocols for its use in peptide synthesis and analysis, and workflow diagrams to illustrate key processes.

Core Chemical Properties

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable, isotopically labeled form of the amino acid valine, protected at its α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the valine structure, providing a distinct mass shift that is invaluable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based applications. This labeling allows for the precise tracking and quantification of peptides and proteins in complex biological samples.[1][2][3]

Structural and Physical Data

The fundamental properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N are summarized in the table below, compiled from various chemical suppliers. These properties are critical for its effective use in experimental settings, influencing everything from solvent selection to reaction conditions.

| Property | Value | Reference(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹³C₅,¹⁵N | [4][5] |

| Synonyms | Fmoc-L-valine-¹³C₅,¹⁵N; Fmoc-Val-OH-¹³C₅,¹⁵N | [1][6] |

| Molecular Formula | ¹³C₅C₁₅H₂₁¹⁵NO₄ | [1][7] |

| Molecular Weight | 345.34 g/mol | [1][4][7] |

| Mass Shift (M+n) | M+6 | [4][5] |

| CAS Number (Labeled) | 1217442-94-8 | [1][7] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 143-145 °C | [4][8] |

| Optical Activity | [α]20/D -17°, c = 1 in DMF | [4][5] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [4][5] |

| Chemical Purity | ≥95-99% (CP/HPLC) | [2][4] |

Solubility and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

| Parameter | Recommendation | Reference(s) |

| Storage (Solid) | Store at 2-8°C, desiccated, and protected from light. | [1][2][6] |

| Solubility | Soluble in DMF and NMP. In DMSO, soluble up to 250 mg/mL (requires sonication and warming). | [1][9] |

| Stock Solution Storage | In solvent: Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [1] |

Experimental Protocols and Applications

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a key reagent for the synthesis of isotopically labeled peptides.[6] These "heavy" peptides are primarily used as internal standards for quantitative mass spectrometry (the AQUA strategy) and for structural and dynamic studies by NMR spectroscopy.[10]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence using Fmoc-based SPPS.

Detailed SPPS Protocol for Labeled Valine Incorporation

This protocol outlines the manual steps for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain. It is adaptable for automated synthesizers.[2][11][12]

Materials:

-

Resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)

-

Fmoc-L-Val-OH-¹³C₅,¹⁵N and other required Fmoc-amino acids

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Reagents: Piperidine, N,N'-Diisopropylcarbodiimide (DIC) or HBTU, OxymaPure® or HOBt, N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.[2]

-

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[13][14]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]

-

Amino Acid Coupling (Labeled):

-

In a separate vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or OxymaPure (3-5 equivalents) in DMF.

-

Add an activator base such as DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[11]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

-

Coupling Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to check for completion. A negative result (beads remain colorless or yellow) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.[13]

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. Filter the solution to separate the peptide from the resin beads.[11]

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide. Wash the pellet with cold ether and then dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Quality Control: Confirm the identity, purity, and isotopic incorporation of the final peptide using mass spectrometry and analytical HPLC.[11]

Analytical Workflows

Once synthesized, the isotopically labeled peptide is a powerful tool for quantitative proteomics and structural analysis.

Quantitative Proteomics using Labeled Peptides (AQUA)

The Absolute Quantification (AQUA) method uses a known quantity of a heavy-labeled synthetic peptide as an internal standard to determine the absolute amount of its endogenous, unlabeled counterpart in a complex sample.

NMR Sample Preparation and Analysis

Site-specific labeling with ¹³C and ¹⁵N is crucial for NMR spectroscopy, as it simplifies complex spectra and provides specific probes for determining the 3D structure and dynamics of peptides and proteins.[1][15]

Procedure for NMR Sample Preparation:

-

Purification: Ensure the synthesized, labeled peptide is highly purified (>95%) by RP-HPLC.

-

Solvent Exchange: Lyophilize the purified peptide multiple times from a D₂O-containing buffer to exchange labile protons.

-

Final Sample Preparation: Dissolve the peptide in the final NMR buffer (e.g., phosphate (B84403) or Tris buffer) at the desired pH. The final concentration for NMR is typically between 0.1 and 1 mM.[5]

-

Data Acquisition: Acquire a series of multidimensional NMR spectra. A ¹H-¹⁵N HSQC is often the starting point to assess sample quality and dispersion. For structural studies, experiments like NOESY, TOCSY, HNCA, and HNCACB are employed to assign resonances and derive structural restraints.[5]

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a high-purity, versatile reagent that is fundamental to modern quantitative and structural proteomics. Its stable isotopic labels enable precise and reliable measurements that are unattainable with unlabeled analogues. The protocols and data presented in this guide provide a framework for the successful application of this compound in synthesizing labeled peptides for mass spectrometry and NMR analysis, thereby facilitating advanced research in drug development and molecular biology.

References

- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

A Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Molecular Weight and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the isotopically labeled amino acid derivative, Fmoc-L-Val-OH-¹³C₅,¹⁵N, with a primary focus on the determination of its molecular weight. This guide is intended to serve as a technical resource, offering precise data, methodologies for its application, and conceptual diagrams to illustrate its use in research settings.

Introduction

Fmoc-L-Val-OH (N-α-Fmoc-L-valine) is a derivative of the amino acid L-valine, protected at its amino terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in peptide synthesis and other areas of organic chemistry. The isotopically labeled variant, Fmoc-L-Val-OH-¹³C₅,¹⁵N, is a stable isotope-labeled (SIL) compound. In this specific molecule, five carbon atoms and one nitrogen atom are replaced with their heavier, stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), respectively.

The primary utility of such labeled compounds is as internal standards in quantitative mass spectrometry-based applications, such as in proteomics, metabolomics, and pharmacokinetic studies. The mass shift introduced by the heavy isotopes allows for the precise differentiation and quantification of the analyte of interest from its labeled internal standard.

Data Presentation: Molecular Weight Determination

The accurate molecular weight (specifically, the monoisotopic mass) is a critical parameter for any compound used in mass spectrometry. The monoisotopic mass is calculated by summing the masses of the most abundant stable isotope of each element in the molecule[1]. For Fmoc-L-Val-OH-¹³C₅,¹⁵N, this calculation must account for the isotopic substitutions.

The molecular formula for standard Fmoc-L-Val-OH is C₂₀H₂₁NO₄[2][3][4][5][6]. The labeled compound, Fmoc-L-Val-OH-¹³C₅,¹⁵N, therefore has the elemental composition: (¹²C)₁₅(¹³C)₅(¹H)₂₁(¹⁵N)₁(¹⁶O)₄.

The tables below summarize the necessary atomic mass data and the resulting molecular weight calculations.

Table 1: Monoisotopic Masses of Relevant Isotopes

| Isotope | Monoisotopic Mass (Da) | Reference |

| ¹²C | 12.000000000 | [7][8][9] |

| ¹³C | 13.003354835 | [10][11][12] |

| ¹H | 1.007825035 | [13][14][15] |

| ¹⁴N | 14.003074004 | [16][17][18] |

| ¹⁵N | 15.000108898 | [19][20] |

| ¹⁶O | 15.994914619 | [21][22][23][24] |

Table 2: Calculation of Monoisotopic Mass for Standard and Labeled Fmoc-L-Val-OH

| Molecule | Elemental Composition | Calculation | Monoisotopic Mass (Da) |

| Fmoc-L-Val-OH | (¹²C)₂₀(¹H)₂₁(¹⁴N)₁(¹⁶O)₄ | (20 * 12.000000) + (21 * 1.007825) + (1 * 14.003074) + (4 * 15.994915) | 339.14706 |

| Fmoc-L-Val-OH-¹³C₅,¹⁵N | (¹²C)₁₅(¹³C)₅(¹H)₂₁(¹⁵N)₁(¹⁶O)₄ | (15 * 12.000000) + (5 * 13.003355) + (21 * 1.007825) + (1 * 15.000109) + (4 * 15.994915) | 345.16578 |

The mass difference between the labeled and unlabeled compound is 6.01872 Da .

Experimental Protocols

Fmoc-L-Val-OH-¹³C₅,¹⁵N is primarily used as an internal standard for the accurate quantification of unlabeled Fmoc-L-Val-OH or related analytes using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized protocol for its application.

Protocol: Quantification of an Analyte using a Stable Isotope-Labeled Internal Standard

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the certified reference standard (the analyte, e.g., unlabeled Fmoc-L-Val-OH) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Prepare a separate stock solution of the stable isotope-labeled internal standard (SIL-IS, e.g., Fmoc-L-Val-OH-¹³C₅,¹⁵N) at a known concentration.

-

Generate a series of calibration standards by serial dilution of the analyte stock solution.

-

-

Sample Preparation:

-

To a fixed volume of each calibration standard and each unknown sample (e.g., plasma, tissue homogenate), add a precise and constant volume of the SIL-IS solution. This ensures that every sample contains the same concentration of the internal standard.

-

Perform any necessary sample clean-up, such as protein precipitation (e.g., with cold acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Develop a chromatographic method to achieve baseline separation of the analyte from any isomers or matrix interferences.

-

Set up the mass spectrometer (typically a triple quadrupole) to operate in Multiple Reaction Monitoring (MRM) mode.

-

Define at least one MRM transition (precursor ion → product ion) for the analyte and one for the SIL-IS. The precursor ion will typically be the protonated molecule [M+H]⁺.

-

Analyte Transition (Example): m/z 340.1 → [Product Ion m/z]

-

SIL-IS Transition (Example): m/z 346.2 → [Product Ion m/z]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the SIL-IS in each injection.

-

Calculate the ratio of the analyte peak area to the SIL-IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow involving Fmoc-L-Val-OH-¹³C₅,¹⁵N.

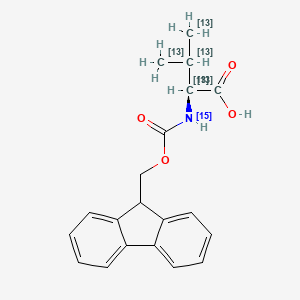

Caption: Structure of Fmoc-L-Val-OH with ¹³C₅,¹⁵N isotopic labels highlighted in red.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 2. Fmoc-L-Val-OH | Matrix Innovation [matrix-innovation.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 68858-20-8|Fmoc-Val-OH|BLD Pharm [bldpharm.com]

- 7. Carbon-12 - isotopic data and properties [chemlin.org]

- 8. Carbon-12 - Wikipedia [en.wikipedia.org]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. Carbon-13 - Wikipedia [en.wikipedia.org]

- 11. Carbon-13 - isotopic data and properties [chemlin.org]

- 12. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Molecular Mass Calculator [bmrb.io]

- 14. Unimod Help - Symbols & mass values [unimod.org]

- 15. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 16. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 17. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. brainly.com [brainly.com]

- 19. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 20. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Oxygen-16 - Wikipedia [en.wikipedia.org]

- 22. Oxygen-16 - isotopic data and properties [chemlin.org]

- 23. CHEBI:33818 [ebi.ac.uk]

- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Structure, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for contemporary research in proteomics, drug development, and structural biology. This document details its chemical structure, key quantitative data, and step-by-step experimental protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Fmoc-L-Val-OH-¹³C₅,¹⁵N

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of the amino acid L-valine, where all five carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N).[1][2] The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group essential for Fmoc-based solid-phase peptide synthesis.[][4]

The incorporation of stable isotopes renders this amino acid invaluable for a range of analytical techniques. In mass spectrometry (MS), the predictable mass shift allows for its use as an internal standard for precise quantification of proteins and peptides. In NMR spectroscopy, the ¹³C and ¹⁵N nuclei provide the necessary signals for detailed structural and dynamic studies of peptides and proteins.[][5]

Quantitative Data

The key physicochemical properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N are summarized in the table below, compiled from various suppliers. These values are essential for accurate experimental design and execution.

| Property | Value | References |

| Chemical Formula | ¹³C₅C₁₅H₂₁¹⁵NO₄ | [2] |

| Molecular Weight | 345.34 g/mol | [1][6] |

| Isotopic Purity (¹³C) | ≥98 atom % | [1][6] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [1][6] |

| Chemical Purity | ≥99% (CP) | [1][6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 143-145 °C | [1][7] |

| Optical Activity | [α]20/D -17°, c = 1 in DMF | [1] |

| Mass Shift | M+6 | [1] |

| Solubility | Soluble in DMSO (up to 250 mg/mL with ultrasonic and warming) | [2] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain via manual Fmoc solid-phase peptide synthesis (SPPS) and subsequent analysis using NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a hypothetical tripeptide (e.g., Ala-Val-Phe, where Val is the ¹³C,¹⁵N-labeled valine) on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-L-Ala-OH, Fmoc-L-Val-OH-¹³C₅,¹⁵N, Fmoc-L-Phe-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (ddH₂O)

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

First Amino Acid (Phenylalanine) Coupling:

-

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Second Amino Acid (Fmoc-L-Val-OH-¹³C₅,¹⁵N) Coupling:

-

Fmoc Deprotection: Repeat the deprotection step as described above to remove the Fmoc group from the phenylalanine residue.

-

Amino Acid Activation: Activate Fmoc-L-Val-OH-¹³C₅,¹⁵N using the same procedure as for Fmoc-L-Phe-OH.

-

Coupling: Add the activated labeled amino acid to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

-

Third Amino Acid (Alanine) Coupling:

-

Repeat the deprotection, activation, and coupling steps for Fmoc-L-Ala-OH.

-

-

Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group from the alanine (B10760859) residue using the 20% piperidine in DMF solution.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[1]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

NMR Spectroscopy Protocol

This protocol describes the general steps for acquiring and analyzing a 2D ¹H-¹⁵N HSQC spectrum of the purified ¹³C,¹⁵N-labeled tripeptide.

Materials:

-

Lyophilized labeled peptide

-

NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

-

Deuterium (B1214612) oxide (D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the D₂O signal and shim the magnetic field to achieve homogeneity.

-

Tune and match the ¹H and ¹⁵N probes.

-

Acquire a 1D ¹H spectrum to assess sample quality and determine the spectral width.

-

Set up a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.[9][10]

-

This experiment correlates the proton of an amide group with its directly bonded nitrogen.[10]

-

Typical parameters include a spectral width of ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension (centered around 118 ppm).[8]

-

The number of scans and increments in the indirect dimension should be optimized for signal-to-noise and resolution.[8]

-

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

The resulting 2D spectrum will show a cross-peak for each ¹H-¹⁵N pair. Since the valine residue is ¹⁵N-labeled, a peak corresponding to its backbone amide proton and nitrogen will be visible. The alanine and phenylalanine residues will also show peaks from their backbone amides.

-

The chemical shifts of these peaks provide information about the local chemical environment of each residue, which is a prerequisite for further structural studies.[5]

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a typical workflow for its incorporation into a peptide via SPPS, and the fundamental principle of a key NMR experiment used for its analysis.

Caption: Chemical structure of Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified signaling for a ¹H-¹⁵N HSQC NMR experiment.

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a powerful tool for modern biochemical and pharmaceutical research. Its well-defined properties and the established protocols for its use in peptide synthesis and NMR analysis enable researchers to conduct sophisticated studies on peptide and protein structure, function, and dynamics. The methodologies and data presented in this guide are intended to facilitate the effective application of this isotopically labeled amino acid in a variety of research and development settings.

References

- 1. youtube.com [youtube.com]

- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. hnCOcaNH and hncoCANH pulse sequences for rapid and unambiguous backbone assignment in (13C, 15N) labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 8. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]

- 9. HSQC_15N.nan [protocols.io]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

An In-depth Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for advanced research in proteomics, structural biology, and drug development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores its application in quantitative proteomics.

Core Compound Data: Fmoc-L-Val-OH-¹³C₅,¹⁵N

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of the amino acid L-valine, where five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N.[1][2] This labeling introduces a mass shift of +6 Daltons compared to its unlabeled counterpart, enabling its use as an internal standard for precise quantification in mass spectrometry-based applications and as a probe in nuclear magnetic resonance (NMR) studies.[1][2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is base-labile, making it central to the widely used Fmoc-SPPS strategy.[4]

CAS Number: 1217442-94-8[1][5][6]

Physicochemical Properties

A summary of the key quantitative and qualitative properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | ¹³C₅C₁₅H₂₁¹⁵NO₄ |

| Molecular Weight | 345.34 g/mol [1][6][7] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98% (Isotopic), ≥99% (Chemical)[6][8][9] |

| Melting Point | 143-145 °C[8] |

| Optical Activity [α]20/D | -17° (c = 1 in DMF)[8] |

| Storage Conditions | +2°C to +8°C, protect from light, desiccate[1][6][7] |

| Solubility | Soluble in DMF, DMSO[1][10] |

Application in Quantitative Proteomics: The AQUA and isoTOP-ABPP Methods

Stable isotope-labeled peptides are indispensable tools for absolute protein quantification.[11][12] Peptides synthesized using Fmoc-L-Val-OH-¹³C₅,¹⁵N serve as ideal internal standards.

One prominent application is the Absolute QUantification (AQUA) strategy. In this method, a known quantity of a synthetic, heavy isotope-labeled peptide (containing Fmoc-L-Val-OH-¹³C₅,¹⁵N, for instance) that mirrors a target tryptic peptide from a protein of interest is introduced into a biological sample.[11] The sample is then digested. Because the labeled and unlabeled peptides have virtually identical chemical properties and ionization efficiencies, the ratio of their signal intensities in the mass spectrometer directly corresponds to the ratio of their concentrations.[11] This allows for the precise calculation of the absolute amount of the target protein.[11]

A more advanced application is Isotope-Tagged Activity-Based Protein Profiling (isoTOP-ABPP) . This technique is used to quantify the reactivity of specific amino acid residues across the proteome. It often employs probes with an isotopically labeled tag. For example, a TEV-cleavable biotin (B1667282) tag can incorporate a ¹³C,¹⁵N-labeled valine.[13] Two proteomes can be labeled with light and heavy versions of the tag, respectively, allowing for the direct comparison and quantification of probe-labeled peptides by mass spectrometry after enrichment and enzymatic cleavage.[13]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual steps for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence using standard Fmoc chemistry. This process is cyclical, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support resin.[14][15]

Resin Preparation and Swelling

-

Select Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[16]

-

Weigh Resin: Place the appropriate amount of resin into a reaction vessel.

-

Swell Resin: Add sufficient N,N-Dimethylformamide (DMF) to cover the resin. Agitate gently for 30-60 minutes to allow the resin to swell completely.[11][17] Drain the DMF.

Fmoc Deprotection

-

Add Deprotection Solution: Add a solution of 20% piperidine in DMF to the swollen resin.[4][18][19]

-

React: Agitate the mixture for 5-10 minutes.[11]

-

Drain and Repeat: Drain the solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[11][18]

-

Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]

Amino Acid Coupling

-

Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling reagent/additive such as HBTU/HOBt or HATU/HOAt in DMF.[11][20][21]

-

Activate: Add an activator base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[11]

-

Couple: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

React: Agitate the mixture for 1-2 hours at room temperature.[11] The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

Washing and Iteration

-

Wash: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[17]

-

Repeat Cycle: The cycle of deprotection (Step 2) and coupling (Step 3) is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

-

Final Wash and Dry: Once the sequence is complete, perform a final Fmoc deprotection. Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the peptide-resin under vacuum.[11]

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent R : 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), and 2% Anisole.[7] For peptides containing methionine, a specialized cocktail like Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide) is recommended to prevent oxidation.[6][22]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and incubate with agitation for 2-4 hours at room temperature.[7][23]

-

Isolate Peptide: Filter the cleavage mixture to separate the resin beads. Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[11][23]

-

Pellet and Wash: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 more times with cold ether to remove scavengers and cleavage byproducts.[11][23]

-

Dry: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][24][25]

-

Lyophilize: Collect the fractions containing the pure peptide and lyophilize to obtain a stable, powdered final product.[26]

This comprehensive guide provides the foundational knowledge and practical protocols for the effective use of Fmoc-L-Val-OH-¹³C₅,¹⁵N. Its application in advanced proteomic and structural biology studies continues to be a cornerstone of modern biochemical research and drug discovery.

References

- 1. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. Cleavage Cocktail for Methionine Containing Peptides (Reagent H) [langene.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Fmoc SPPS Linkers [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. bachem.com [bachem.com]

- 21. peptide.com [peptide.com]

- 22. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 25. bachem.com [bachem.com]

- 26. peptide.com [peptide.com]

A Technical Guide to Stable Isotope Labeling with Fmoc-L-Val-OH-¹³C₅,¹⁵N for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for modern quantitative proteomics. This guide provides detailed experimental protocols, data presentation tables, and visual workflows to empower researchers in leveraging this powerful tool for precise protein quantification in complex biological systems, a cornerstone of biomarker discovery and drug development.

Introduction to Stable Isotope Labeling and Fmoc-L-Val-OH-¹³C₅,¹⁵N

Stable isotope labeling in combination with mass spectrometry (MS) has become an indispensable technique for accurate protein quantification.[1][2] Unlike traditional methods, stable isotope labeling allows for the precise differentiation and measurement of proteins from different samples within a single MS analysis. Fmoc-L-Val-OH-¹³C₅,¹⁵N is a chemically synthesized and protected form of the amino acid valine. The key features of this reagent are:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This protecting group on the amine function allows for the controlled, stepwise addition of the valine residue during solid-phase peptide synthesis (SPPS).[3][4]

-

Stable Isotope Labeling (¹³C₅, ¹⁵N): All five carbon atoms and the single nitrogen atom in the valine molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[5] This results in a precise mass shift of +6 Daltons compared to the unlabeled, or "light," counterpart.[6]

This known mass difference allows peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N to serve as ideal internal standards for the absolute quantification of their endogenous, unlabeled counterparts in complex biological matrices such as cell lysates, plasma, or tissue extracts.[1][7]

Core Applications in Research and Drug Development

The primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N is in the synthesis of "heavy" peptides, which are then used as internal standards in targeted quantitative proteomics workflows, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7][8] These workflows are pivotal in:

-

Biomarker Discovery and Validation: Accurately quantifying changes in protein expression levels between healthy and diseased states to identify and validate potential biomarkers.[9]

-

Drug Efficacy and Target Engagement Studies: Measuring the effect of a drug candidate on the abundance of its protein target or downstream signaling proteins.[9]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determining the concentration of protein therapeutics or their targets over time.

-

Systems Biology: Understanding the dynamics of protein networks and signaling pathways by quantifying the absolute abundance of their components.[10]

Quantitative Data Presentation

The use of Fmoc-L-Val-OH-¹³C₅,¹⁵N allows for the generation of precise quantitative data. The following tables summarize key specifications of the labeling reagent and typical data generated in a quantitative proteomics experiment.

Table 1: Specifications of Fmoc-L-Val-OH-¹³C₅,¹⁵N

| Property | Value |

| Molecular Formula | ¹³C₅C₁₅H₂₁¹⁵NO₄ |

| Molecular Weight | 345.34 g/mol |

| Isotopic Purity | ≥ 98 atom % ¹³C; ≥ 98 atom % ¹⁵N |

| Chemical Purity | ≥ 99% (CP) |

| Mass Shift | +6 Da |

Table 2: Example Calibration Curve Data for Absolute Quantification of a Target Peptide

| Standard Concentration (fmol/µL) | Light/Heavy Peak Area Ratio |

| 1 | 0.021 |

| 5 | 0.105 |

| 10 | 0.212 |

| 50 | 1.045 |

| 100 | 2.098 |

| 500 | 10.52 |

| Linearity (R²) | 0.9995 |

Table 3: Typical Performance Metrics for a Targeted Proteomics Assay

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 1 - 10 fmol/µL |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 fmol/µL |

| Precision (%CV) | < 15% |

| Accuracy (%RE) | ± 15% |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a stable isotope-labeled peptide using Fmoc-L-Val-OH-¹³C₅,¹⁵N and its subsequent use in a targeted absolute quantification experiment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Heavy-Labeled Internal Standard

This protocol outlines the manual synthesis of a hypothetical valine-containing peptide (e.g., Ac-Ala-Gly-Val -Leu-Ile-Lys-NH₂) on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Rink Amide resin (0.5 mmol/g loading)

-

Fmoc-L-Val-OH-¹³C₅,¹⁵N

-

Other required Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, etc.)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (First Amino Acid - Lysine):

-

In a separate vial, dissolve 4 equivalents of Fmoc-Lys(Boc)-OH and 3.95 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIEA and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation (Incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N):

-

Repeat the Fmoc deprotection step (Step 2).

-

For the coupling of the labeled valine, dissolve 4 equivalents of Fmoc-L-Val-OH-¹³C₅,¹⁵N and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIEA and pre-activate for 2 minutes.

-

Add the activated labeled amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Continue Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Final Deprotection and Acetylation:

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

To acetylate the N-terminus, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter to collect the cleaved peptide solution.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation by mass spectrometry.

-

Protocol 2: Absolute Quantification of a Target Protein using the Heavy-Labeled Peptide

This protocol describes the use of the synthesized heavy peptide as an internal standard for the absolute quantification of a target protein from a complex sample (e.g., cell lysate).

Materials:

-

Heavy-labeled peptide standard (quantified by amino acid analysis)

-

Cell lysate or other biological sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap)

Procedure:

-

Sample Preparation:

-

Lyse cells and determine the total protein concentration of the lysate (e.g., by BCA assay).

-

Aliquot a known amount of total protein (e.g., 50 µg).

-

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Spiking of Internal Standard:

-

Add a known amount of the purified and quantified heavy-labeled peptide to the sample. The amount should be in the expected linear range of the assay.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to stop the reaction.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

Dry the purified peptides under vacuum and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis (SRM/MRM):

-

Develop an SRM/MRM method targeting specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) peptides.

-

Inject the prepared sample onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the selected transitions of both the light and heavy peptides.

-

Calculate the peak area ratio (Light/Heavy).

-

Generate a calibration curve by analyzing a series of samples with a fixed amount of heavy peptide and varying known concentrations of a "light" synthetic peptide standard.[7][11]

-

Determine the absolute concentration of the endogenous peptide in the sample by interpolating its Light/Heavy ratio on the calibration curve.

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for stable isotope labeling and absolute quantification.

Caption: Application of absolute quantification in a signaling pathway.

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a versatile and powerful reagent for researchers, scientists, and drug development professionals engaged in quantitative proteomics. By enabling the synthesis of high-purity, stable isotope-labeled internal standards, it facilitates the accurate and precise absolute quantification of proteins in complex biological systems. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful implementation of this technology, ultimately contributing to a deeper understanding of biological processes and the acceleration of therapeutic development.

References

- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. skyline.ms [skyline.ms]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Selecting Optimal Peptides for Targeted Proteomic Experiments in Human Plasma Using in vitro Synthesized Proteins as Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and preparation of synthetic reference peptides for APP/Aβ TOMAHAQ proteomics [protocols.io]

- 10. Pathway-Informed Discovery and Targeted Proteomic Workflows Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. skyline.ms [skyline.ms]

Fmoc-L-Val-OH-13C5,15N for peptide synthesis introduction

An In-depth Technical Guide to Fmoc-L-Val-OH-13C5,15N for Peptide Synthesis

Introduction

This compound is a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research.[1] It consists of the amino acid L-valine where all five carbon atoms are replaced by the heavy isotope Carbon-13 (¹³C) and the nitrogen atom is replaced by the heavy isotope Nitrogen-15 (¹⁵N). The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it an ideal building block for solid-phase peptide synthesis (SPPS).[2]

The incorporation of these stable isotopes results in a chemically identical but heavier version of the natural amino acid, with a distinct mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This property makes this compound an invaluable tool for researchers in proteomics, metabolic studies, and drug development, enabling precise quantification of proteins and peptides in complex biological samples.[4][5][] This guide provides a comprehensive overview of its properties, synthesis protocols, and key applications.

Core Principles

Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS has revolutionized peptide synthesis by enabling the efficient, stepwise construction of peptide chains on an insoluble resin support.[7] The Fmoc-based strategy is the most prevalent approach due to its use of mild, base-labile conditions for deprotection.[7][8]

The core of Fmoc SPPS is a repeated cycle of three main steps:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a mild base, typically a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[7][9] This exposes a free amine group for the next coupling reaction.

-

Activation and Coupling: The incoming Fmoc-protected amino acid (such as this compound) is activated by converting its carboxyl group into a more reactive species.[9] This is achieved using coupling reagents like HBTU or HATU in the presence of a base.[10] The activated amino acid is then added to the resin, forming a new peptide bond with the exposed amine.[11]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring high purity of the final peptide.[10]

This cycle is repeated until the desired peptide sequence is fully assembled.[12] Reactive amino acid side chains are protected with acid-labile groups, which are removed during the final cleavage step, where the completed peptide is released from the resin support.[7]

Stable Isotope Labeling

Stable isotope labeling involves replacing atoms in a molecule (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N).[3][] The resulting labeled molecules are chemically and functionally identical to their natural counterparts but have a higher molecular weight.[3] This mass difference allows them to be distinguished and quantified using mass spectrometry.[13]

Peptides synthesized with this compound serve as ideal internal standards for quantitative proteomics.[14][15] By adding a known quantity of the "heavy" labeled peptide to a biological sample, researchers can accurately measure the amount of the corresponding endogenous "light" peptide by comparing their respective signal intensities in the mass spectrometer.[16] This technique compensates for sample loss and variations in instrument response, leading to highly accurate and reproducible quantification.[16]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | [¹³CH₃]₂¹³CH¹³CH([¹⁵NH]-Fmoc)¹³CO₂H | |

| Molecular Weight | 345.34 g/mol | [17] |

| Mass Shift | M+6 | [18] |

| Isotopic Enrichment | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [18] |

| Chemical Purity | ≥95-99% (CP) | [19] |

| Appearance | Solid / White powder | [2] |

| Melting Point | 143-145 °C | [18] |

| Optical Activity | [α]20/D -17° (c = 1 in DMF) | [18] |

| Storage Conditions | Refrigerate at +2°C to +8°C, desiccated, protect from light | [17][19] |

Key Reagents for Fmoc-SPPS

| Reagent | Function | Typical Concentration / Equivalents |

| Resin (e.g., Wang, Rink Amide) | Solid support for peptide chain elongation.[9] | ~0.1 mmol scale |

| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions.[11] | N/A |

| Piperidine in DMF | Base for removing the Fmoc protecting group.[9] | 20% (v/v) |

| Fmoc-Amino Acid | Building block for the peptide chain. | 3-5 equivalents |

| Coupling Agent (e.g., HBTU, HATU) | Promotes peptide bond formation. | ~4.5 equivalents |

| Base (e.g., DIPEA, NMM, Collidine) | Activates the amino acid and neutralizes the resin.[10] | 2-3 times excess relative to amino acid |

| Trifluoroacetic Acid (TFA) | Reagent for final cleavage of the peptide from the resin.[10] | Part of a cleavage cocktail |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol details the steps for coupling a single amino acid, such as this compound, to a growing peptide chain on a solid support.

-

Resin Preparation:

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% piperidine in DMF solution to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the peptide-resin.[9]

-

Drain the deprotection solution.

-

-

Washing:

-

Amino Acid Activation:

-

Coupling Reaction:

-

Final Wash:

-

Drain the coupling solution from the resin.

-

Wash the resin several times with DMF to remove any unreacted amino acid and coupling reagents.[10]

-

The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Workflow for Quantitative Proteomics

This protocol outlines the use of a synthesized peptide containing L-Valine-13C5,15N as an internal standard for quantifying an endogenous protein/peptide via mass spectrometry.

-

Heavy Peptide Synthesis and Purification:

-

Synthesize the target peptide sequence incorporating this compound at the desired valine position using the SPPS protocol described above.

-

Cleave the peptide from the resin and purify it using High-Performance Liquid Chromatography (HPLC) to ensure high purity.

-

Accurately quantify the purified heavy peptide.

-

-

Sample Preparation:

-

Obtain the biological sample (e.g., cell lysate, plasma) containing the endogenous ("light") peptide of interest.

-

Spike a precise, known amount of the purified heavy peptide standard into the biological sample.

-

-

Enzymatic Digestion:

-

If analyzing a protein, digest the entire protein mixture (containing both the endogenous protein and the spiked heavy peptide) into smaller peptides using a protease like trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues.[20]

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The light and heavy peptide pairs, being chemically identical, will co-elute during the chromatography step.[21]

-

The mass spectrometer will detect both peptide forms, which are distinguished by their mass difference.

-

-

Data Analysis and Quantification:

-

Identify the MS signals corresponding to the light (endogenous) and heavy (standard) peptide pairs.

-

Calculate the ratio of the signal intensities (peak areas) of the light-to-heavy peptides.

-

Since the concentration of the heavy standard is known, this ratio allows for the precise calculation of the absolute or relative abundance of the endogenous peptide in the original sample.[13]

-

Visualizations

References

- 1. labshake.com [labshake.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jpt.com [jpt.com]

- 4. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 5. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chempep.com [chempep.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 14. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 15. ckisotopes.com [ckisotopes.com]

- 16. shoko-sc.co.jp [shoko-sc.co.jp]

- 17. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 18. Fmoc-Val-OH-13C5,15N Aldrich CAS No.68858-20-8 (related) [sigmaaldrich.com]

- 19. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4348-H-0.25 [isotope.com]

- 20. chempep.com [chempep.com]

- 21. grokipedia.com [grokipedia.com]

A Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for advancing research in proteomics, metabolomics, and drug development. This document details its suppliers and pricing, experimental applications, and includes diagrams to illustrate key workflows.

Introduction

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of the amino acid L-valine, where the carboxyl group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the valine molecule is enriched with five carbon-13 (¹³C) isotopes and one nitrogen-15 (B135050) (¹⁵N) isotope. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry (MS) and for structural studies using nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its primary application is in the synthesis of peptides and proteins that can be used as internal standards for accurate quantification or as probes to study protein structure, function, and interactions.[1]

Suppliers and Pricing

The availability and cost of Fmoc-L-Val-OH-¹³C₅,¹⁵N can vary among suppliers. The following table summarizes publicly available information for common suppliers of this reagent. For the most current pricing and bulk order inquiries, it is recommended to contact the suppliers directly.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 642886 | 98 atom % ¹³C, 99% (CP) | 1 g | Contact for pricing |

| MedChemExpress | HY-130147S | --- | --- | Contact for pricing |

| Anaspec | AS-61824-01 | --- | 0.1 g | Contact for pricing |

| Krackeler Scientific | 45-642886-1G | 98 atom % ¹⁵N, 98 atom % ¹³C, 99% (CP) | 1 g | $3280.00 |

| Cambridge Isotope Laboratories, Inc. | CNLM-4348-H | 99% ¹³C; 99% ¹⁵N | 0.1 g, 0.25 g | $848 (0.1g), $1505 (0.25g) |

| ChemPep | --- | --- | --- | Contact for pricing |

Core Applications and Experimental Protocols

The primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to generate isotopically labeled peptides. These labeled peptides are instrumental in a variety of quantitative and qualitative analytical techniques.

Quantitative Proteomics and Drug Development

Stable isotope-labeled peptides are widely used as internal standards in mass spectrometry-based quantitative proteomics.[1] By spiking a complex biological sample with a known concentration of a heavy-isotope labeled peptide, the absolute or relative quantity of the corresponding endogenous, unlabeled peptide can be accurately determined. This is crucial in drug development for biomarker discovery, validation, and for studying the pharmacokinetics and metabolism of peptide-based drugs.[1][3]

Structural Biology

The incorporation of ¹³C and ¹⁵N isotopes into specific locations within a peptide or protein allows for targeted analysis by NMR spectroscopy. This aids in the determination of the three-dimensional structure of proteins and protein-ligand complexes, providing insights into drug binding and mechanism of action.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the manual synthesis of a peptide incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N. This can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-Val-OH-¹³C₅,¹⁵N

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling (for Fmoc-L-Val-OH-¹³C₅,¹⁵N):

-

Dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like HOBt or OxymaPure (3-5 equivalents) in DMF.

-

Add a coupling agent such as HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) or DIC (3-5 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

-

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key processes where Fmoc-L-Val-OH-¹³C₅,¹⁵N is utilized.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Caption: Conceptual workflow for quantitative proteomics using a stable isotope-labeled peptide standard.

References

Safety and handling of Fmoc-L-Val-OH-13C5,15N

An In-depth Technical Guide to the Safety and Handling of Fmoc-L-Val-OH-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid derivative. The inclusion of ¹³C and ¹⁵N isotopes allows for its use in advanced research applications, particularly in quantitative proteomics and structural biology, without the risks associated with radioactive isotopes[][2]. This document outlines the material's properties, safety protocols, and detailed experimental procedures for its application in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Val-OH-¹³C₅,¹⁵N is chemically indistinguishable from its unlabeled counterpart in terms of reactivity, but its increased mass allows for clear differentiation in mass spectrometry and NMR analyses[].

Table 1: Physical and Chemical Properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N

| Property | Value | References |

| Chemical Formula | C₁₅¹³C₅H₂₁¹⁵NO₄ | [3] |

| Molecular Weight | 345.34 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3][6] |

| Melting Point | 143-145 °C | |

| Purity | ≥95% to ≥99% | [5][7] |

| Optical Activity | [α]20/D -17°, c = 1 in DMF | |

| Solubility | Soluble in DMSO and DMF | [3][6][8] |

| CAS Number (Labeled) | 1217442-94-8 | [3][5] |

| CAS Number (Unlabeled) | 68858-20-8 | [3][4][5] |

Safety and Hazard Information

While specific toxicological data for Fmoc-L-Val-OH-¹³C₅,¹⁵N are not extensively available, the safety precautions are based on the properties of the unlabeled Fmoc-L-Val-OH and general handling procedures for fine chemicals in a laboratory setting[9]. It is not classified as a hazardous substance according to available safety data sheets[9][10].

Table 2: Hazard and Safety Information

| Hazard Category | Description | References |

| Acute Toxicity | No data available. May be harmful if inhaled or swallowed. May cause respiratory tract irritation. | [9] |

| Skin Corrosion/Irritation | No data available. | [9] |

| Serious Eye Damage/Irritation | No data available. | [9] |

| Carcinogenicity | No component is identified as a carcinogen. | [9] |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion. | [9] |

| Storage Class | Combustible Solids (Storage Class 11) |

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following diagram outlines the recommended workflow for safe handling.

Caption: General workflow for the safe handling of Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Storage Temperature : Store refrigerated at +2°C to +8°C[4][5]. Some suppliers recommend -20°C for long-term storage[6].

-

Conditions to Avoid : Keep away from heat and sources of ignition[9].

-

Container : Keep the container tightly closed[9].

-

Other Precautions : Store in a dry, desiccated environment and protect from light[4][5]. The compound is stable under recommended storage conditions[9].

Experimental Protocols